1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Organic Synthesis Chemical Building Blocks Drug Discovery Intermediates

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-46-1), also known as 1,1,4,4-tetramethyltetralin (TMTHN), is a polycyclic aromatic hydrocarbon with the molecular formula C14H20 and a molecular weight of 188.31 g/mol. It is characterized by a naphthalene backbone with four methyl substituents at the 1 and 4 positions.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 6683-46-1
Cat. No. B1330427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene
CAS6683-46-1
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=CC=CC=C21)(C)C)C
InChIInChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-8H,9-10H2,1-4H3
InChIKeyCCQKWSZYTOCEIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Evidence Guide: 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-46-1) for Scientific Procurement


1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-46-1), also known as 1,1,4,4-tetramethyltetralin (TMTHN), is a polycyclic aromatic hydrocarbon with the molecular formula C14H20 and a molecular weight of 188.31 g/mol [1]. It is characterized by a naphthalene backbone with four methyl substituents at the 1 and 4 positions. This compound is typically a clear, colorless to pale yellow liquid or low-melting solid (mp 115-120°C) with a boiling point of approximately 250.6°C [2][3]. It is recognized as a useful intermediate in organic synthesis and is also utilized as a non-polar solvent in various industrial applications .

Critical Differentiation Factors for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (6683-46-1)


In procurement, the specific substitution pattern of 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene is non-interchangeable with other tetrahydronaphthalene analogs. Its symmetrical gem-dimethyl groups at the 1 and 4 positions are critical for its downstream applications, particularly as a synthetic intermediate where precise steric and electronic properties are required for specific reactions . For instance, this compound serves as a key precursor to derivatives like MM 11253 and other functionalized tetrahydronaphthalenes, where altering the substitution pattern would yield a different product or an unreactive starting material [1]. Furthermore, its unique balance of a high boiling point (250.6°C) and low water solubility makes it a suitable non-polar solvent for high-temperature processes, distinguishing it from lower molecular weight, more volatile solvents [2].

Quantifiable Performance & Selection Data for 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (6683-46-1)


Defined Precursor for Functionalized Tetrahydronaphthalene Derivatives

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a documented precursor for the synthesis of specific substituted tetrahydronaphthalenes, such as MM 11253 (sc-361255), a compound of interest in chemical biology . A reaction database search shows 15 documented reactions using this compound as a reactant, indicating its established utility as a versatile intermediate compared to the more limited reaction profiles of other tetrahydronaphthalene isomers [1]. This demonstrates a quantitative difference in the known synthetic utility and published reaction space.

Organic Synthesis Chemical Building Blocks Drug Discovery Intermediates

High Boiling Point for High-Temperature Non-Polar Solvent Applications

As a non-polar solvent, 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene offers a significantly higher boiling point than many common aromatic hydrocarbon solvents, enabling its use in high-temperature reaction media and coating formulations [1]. Its calculated water solubility is extremely low (1.88e-4 g/L at 25°C), making it suitable for processes where water immiscibility is required .

Industrial Solvents High-Temperature Processing Coatings & Resins

Established Chromatographic Behavior for Purity Analysis

The compound's chromatographic behavior is established on reverse phase HPLC columns, enabling reliable purity assessment and impurity profiling [1]. A defined HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase is available, which can be scaled for preparative separation and is adaptable for LC-MS analysis [1]. This provides a robust starting point for quality control that may not be as well-defined for rarer or less-studied tetrahydronaphthalene analogs.

Analytical Chemistry HPLC Method Development Quality Control

Optimal Use Cases for Procuring 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (6683-46-1)


Synthesis of Advanced Tetrahydronaphthalene-Based Intermediates and Building Blocks

This compound is the optimal starting material when the synthetic target requires the 1,1,4,4-tetramethyl substitution pattern on the tetrahydronaphthalene scaffold. Its established use as a precursor to MM 11253 and the availability of 15 documented reaction pathways [1] make it the most logical choice for medicinal chemists and process chemists developing new derivatives. Procuring this specific compound avoids the additional steps and lower yields associated with building the gem-dimethyl motif from simpler analogs.

High-Temperature, Non-Polar Reaction Solvent

For reactions requiring a non-polar, aprotic medium at elevated temperatures (e.g., above 150°C), 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene is a suitable candidate . Its high boiling point (250.6°C) and extreme hydrophobicity (calculated solubility of 1.88e-4 g/L in water) [2] make it a viable alternative to high-boiling petroleum fractions or silicone oils when an aromatic, yet non-functionalized, solvent environment is desired.

Reference Standard for Analytical Method Development

The existence of a published HPLC method for this compound [3] makes it a practical choice for laboratories developing analytical methods for this class of chemicals. Procuring this material can serve as a model compound for optimizing separations of similar hydrophobic, tetrahydronaphthalene-based analytes. Its well-defined physical properties also make it useful for instrument calibration in gas chromatography.

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